molecular formula C16H22BClO4 B14062453 Ethyl 2-(3-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetate

Ethyl 2-(3-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetate

Cat. No.: B14062453
M. Wt: 324.6 g/mol
InChI Key: FJTRXEWDGWGDQR-UHFFFAOYSA-N
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Description

Ethyl 2-(3-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetate is a chemical compound with the molecular formula C16H23BClO4. It is a boronic ester derivative, which is often used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is known for its stability and reactivity, making it a valuable intermediate in the synthesis of various organic molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(3-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetate typically involves the reaction of 3-chloro-4-bromophenylacetic acid with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, and requires a base such as potassium carbonate. The reaction mixture is heated to reflux, and the product is isolated through standard purification techniques such as column chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction. Additionally, the use of automated systems can help in maintaining consistent reaction conditions and improving the overall production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(3-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Commonly used in cross-coupling reactions.

    Bases: Such as potassium carbonate or sodium hydroxide.

    Oxidizing Agents: Hydrogen peroxide, sodium perborate.

    Acids/Bases for Hydrolysis: Hydrochloric acid, sodium hydroxide.

Mechanism of Action

The mechanism of action of Ethyl 2-(3-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetate primarily involves its role as a boronic ester in cross-coupling reactions. The boron atom in the compound forms a complex with the palladium catalyst, facilitating the transfer of the organic group to the halide or pseudohalide partner. This process involves the formation of a palladium-boron intermediate, which undergoes reductive elimination to yield the coupled product .

Comparison with Similar Compounds

Ethyl 2-(3-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetate can be compared with other boronic esters such as:

These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound in various fields of research and industry.

Properties

Molecular Formula

C16H22BClO4

Molecular Weight

324.6 g/mol

IUPAC Name

ethyl 2-[3-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetate

InChI

InChI=1S/C16H22BClO4/c1-6-20-14(19)10-11-7-8-12(13(18)9-11)17-21-15(2,3)16(4,5)22-17/h7-9H,6,10H2,1-5H3

InChI Key

FJTRXEWDGWGDQR-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)CC(=O)OCC)Cl

Origin of Product

United States

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